molecular formula C9H16N2O2S B2769009 (2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile CAS No. 338751-71-6

(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile

Katalognummer: B2769009
CAS-Nummer: 338751-71-6
Molekulargewicht: 216.30 g/mol
InChI-Schlüssel: LTBCGLYCZPGFOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of a tert-butylsulfonyl group, a dimethylamino group, and an acrylonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile typically involves the reaction of tert-butylsulfonyl chloride with dimethylaminoacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acrylonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acrylonitrile derivatives.

Wirkmechanismus

The mechanism of action of (2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Tert-butylsulfonyl)acrylonitrile
  • 3-(Dimethylamino)acrylonitrile
  • 2-(Tert-butylsulfonyl)-3-(methylamino)acrylonitrile

Uniqueness

(2E)-3-(dimethylamino)-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is unique due to the presence of both the tert-butylsulfonyl and dimethylamino groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

338751-71-6

Molekularformel

C9H16N2O2S

Molekulargewicht

216.30 g/mol

IUPAC-Name

2-tert-butylsulfonyl-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C9H16N2O2S/c1-9(2,3)14(12,13)8(6-10)7-11(4)5/h7H,1-5H3

InChI-Schlüssel

LTBCGLYCZPGFOM-UHFFFAOYSA-N

SMILES

CC(C)(C)S(=O)(=O)C(=CN(C)C)C#N

Kanonische SMILES

CC(C)(C)S(=O)(=O)C(=CN(C)C)C#N

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.